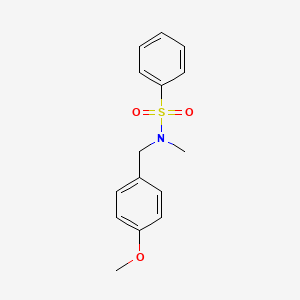

N-(4-甲氧基苄基)-N-甲基苯磺酰胺

描述

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, also known as MBMBS, is a synthetic compound that has been used in a variety of scientific research applications. MBMBS is a sulfonamide derivative that is used as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is responsible for the metabolism of a number of drugs and other compounds, and the inhibition of this enzyme can be used to study the effects of drug metabolism. MBMBS has been used in a number of studies to investigate the effects of drug metabolism and its implications for drug efficacy and safety.

科学研究应用

-

Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives

- Field : Inorganic Chemistry, Medicinal Chemistry .

- Application : These compounds are studied for their potential cytotoxic effects .

- Method : The reaction of [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] with two thiosemicarbazones obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one (HL1) or 2-fluoro-4-hydroxybenzaldehyde (HL2) was studied .

- Results : The complexes did not show greater potency than cisplatin, although they did have greater efficacy, especially for the complex derived from HL1 .

-

1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4- Carboxamide Reduces Aβ Formation and Tau Phosphorylation in Cellular Models of Alzheimer’s Disease

- Field : Neurochemistry, Medicinal Chemistry .

- Application : This compound is a new multi-target directed ligand (MTDL) rationally designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β) and acetylcholinesterase, which are considered promising targets on the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

- Method : The compound was tested on neuronal cells overexpressing Amyloid Protein Precursor (APP) or human tau protein .

- Results : QTC-4-MeOBnE treatment prevented amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells. Furthermore, in N2a cells overexpressing human tau, QTC-4-MeOBnE reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis

- Field : Organic Chemistry .

- Application : 4-Methoxybenzyl esters are used as protecting groups for carboxylate groups in complex organic architectures .

- Method : The 4-methoxybenzyl (PMB) ester can be introduced under a number of mild reaction conditions .

- Results : The PMB ester has become known as an inexpensive “workhorse” protecting group .

-

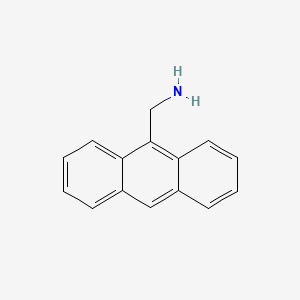

Synthesis of 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one

- Field : Organic Chemistry .

- Application : This compound is a new luminescent amino derivative of benzanthrone .

- Method : The synthesis involves the condensation of 3-aminobenzanthrone with anisaldehyde, followed by reduction of the obtained imine to the appropriate amine with sodium borohydride .

- Results : The synthesized compound showed absorptions in FT-IR at 3385 cm −1 for the newly formed NH group .

-

4-Methoxybenzylamine

-

Synthesis of 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one

- Field : Organic Chemistry .

- Application : This compound is a new luminescent amino derivative of benzanthrone .

- Method : The synthesis involves the condensation of 3-aminobenzanthrone with anisaldehyde, followed by reduction of the obtained imine to the appropriate amine with sodium borohydride .

- Results : The synthesized compound showed absorptions in FT-IR at 3385 cm −1 for the newly formed NH group .

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-16(12-13-8-10-14(19-2)11-9-13)20(17,18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUOPOJSLPOGIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424242 | |

| Record name | N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | |

CAS RN |

915916-89-1 | |

| Record name | N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

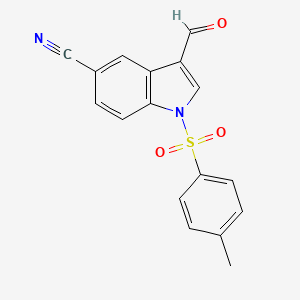

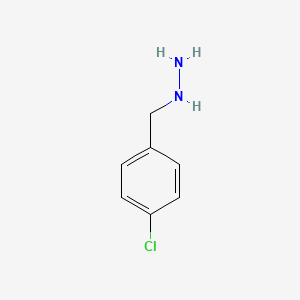

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

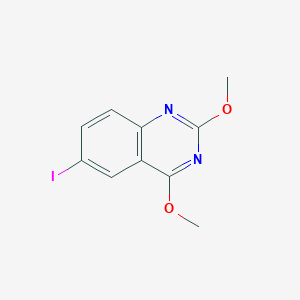

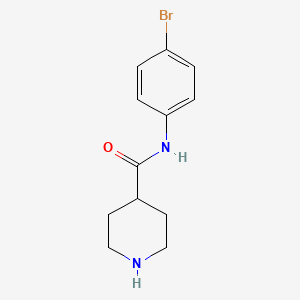

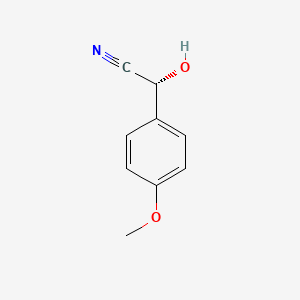

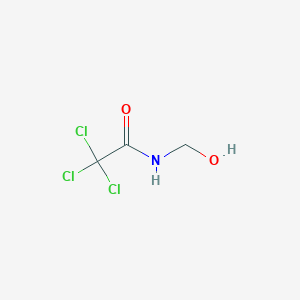

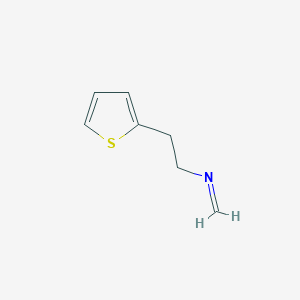

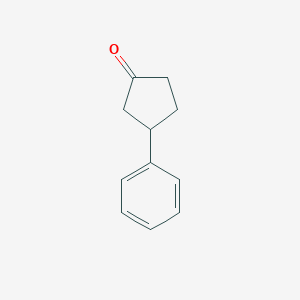

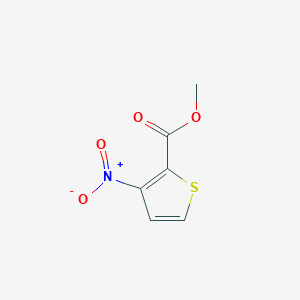

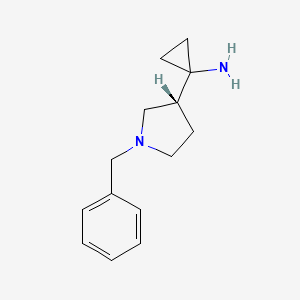

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。